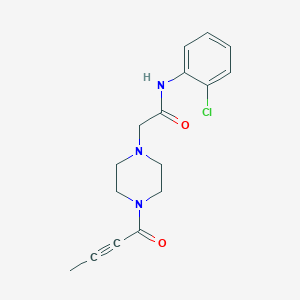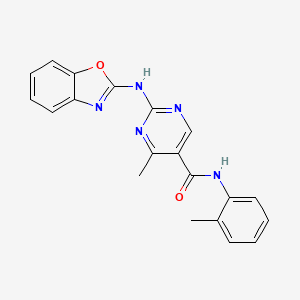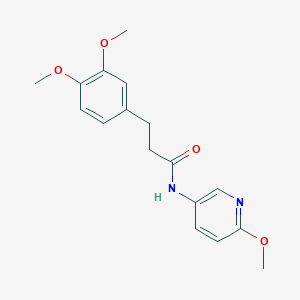![molecular formula C18H18N6OS B11031983 1-{(E)-amino[(4-methylquinazolin-2-yl)amino]methylidene}-3-(4-methoxyphenyl)thiourea](/img/structure/B11031983.png)
1-{(E)-amino[(4-methylquinazolin-2-yl)amino]methylidene}-3-(4-methoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{(E)-amino[(4-methylquinazolin-2-yl)amino]methylidene}-3-(4-methoxyphenyl)thiourea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a quinazoline ring, a methoxyphenyl group, and a thiourea moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of 1-{(E)-amino[(4-methylquinazolin-2-yl)amino]methylidene}-3-(4-methoxyphenyl)thiourea typically involves a multi-step process. One common synthetic route includes the condensation of 4-methylquinazoline-2-amine with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thiourea under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
1-{(E)-amino[(4-methylquinazolin-2-yl)amino]methylidene}-3-(4-methoxyphenyl)thiourea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction yield and selectivity. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-{(E)-amino[(4-methylquinazolin-2-yl)amino]methylidene}-3-(4-methoxyphenyl)thiourea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: It has been studied for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research has explored its potential as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells.
Industry: The compound is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{(E)-amino[(4-methylquinazolin-2-yl)amino]methylidene}-3-(4-methoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, modulating their activity and leading to various cellular responses. For example, its anticancer activity may involve the inhibition of key signaling pathways that regulate cell proliferation and survival.
Comparison with Similar Compounds
When compared to similar compounds, 1-{(E)-amino[(4-methylquinazolin-2-yl)amino]methylidene}-3-(4-methoxyphenyl)thiourea stands out due to its unique combination of structural features and reactivity. Similar compounds include:
4-methylquinazoline-2-amine: A precursor in the synthesis of the target compound, known for its biological activity.
4-methoxybenzaldehyde: Another precursor, commonly used in organic synthesis.
Thiourea derivatives: A class of compounds with diverse applications in chemistry and biology.
Properties
Molecular Formula |
C18H18N6OS |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(1E)-1-[amino-[(4-methylquinazolin-2-yl)amino]methylidene]-3-(4-methoxyphenyl)thiourea |
InChI |
InChI=1S/C18H18N6OS/c1-11-14-5-3-4-6-15(14)22-17(20-11)23-16(19)24-18(26)21-12-7-9-13(25-2)10-8-12/h3-10H,1-2H3,(H4,19,20,21,22,23,24,26) |
InChI Key |
YIJBKFVBAAGOKC-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NC(=NC2=CC=CC=C12)N/C(=N/C(=S)NC3=CC=C(C=C3)OC)/N |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)NC(=NC(=S)NC3=CC=C(C=C3)OC)N |
solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorophenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide](/img/structure/B11031908.png)
![(E)-3-{4-[(6-Bromohexyl)oxy]phenyl}-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B11031910.png)
![N-{1-[(3-chloro-4-fluorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide](/img/structure/B11031920.png)
![2-[(2-furylmethyl)amino]-5-isopentyl-6-methyl-4(3H)-pyrimidinone](/img/structure/B11031922.png)
![N-(4-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11031927.png)
![Tetramethyl 6'-[(3-chlorophenyl)carbamoyl]-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11031931.png)
![(1E)-8-ethoxy-1-[(4-ethoxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11031936.png)



![1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(3,5-dimethylpiperidin-1-yl)ethanone](/img/structure/B11031961.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11031965.png)

![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B11031971.png)
